molecular formula C24H25N5O4 B2459112 2,3-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922117-26-8

2,3-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Número de catálogo: B2459112
Número CAS: 922117-26-8
Peso molecular: 447.495
Clave InChI: UORDLZLYFQNDGQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-methylbenzyl substituent at the 5-position of the pyrimidine core and a 2,3-dimethoxybenzamide moiety linked via an ethyl chain to the 1-position of the pyrazole ring.

Propiedades

IUPAC Name

2,3-dimethoxy-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-16-7-4-5-8-17(16)14-28-15-26-22-19(24(28)31)13-27-29(22)12-11-25-23(30)18-9-6-10-20(32-2)21(18)33-3/h4-10,13,15H,11-12,14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORDLZLYFQNDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2,3-Dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N5O4C_{24}H_{25}N_{5}O_{4} with a molecular weight of 447.5 g/mol. The presence of methoxy groups at the 2 and 3 positions of the benzamide moiety enhances its solubility and biological activity. The structural formula can be represented as follows:

Structure COc1ccc C O NCCn2ncc3c O n Cc4cccc C c4)cnc32c OC c1\text{Structure }\text{COc}_1\text{ccc C O NCCn}_2\text{ncc}_3\text{c O n Cc}_4\text{cccc C c}_4)\text{cnc}_{32}\text{c OC c}_1

Research indicates that compounds related to the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activity as inhibitors of cyclin-dependent kinases (CDKs). This inhibition suggests potential anticancer properties by interfering with cell cycle regulation. The methoxy groups in the structure are believed to enhance bioavailability and receptor binding affinity, which are crucial for effective pharmacological action .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, derivatives designed as epidermal growth factor receptor inhibitors (EGFRIs) demonstrated potent anti-proliferative activities against various cancer cell lines, including A549 and HCT-116 cells. Notably, one derivative showed IC50 values of 8.21 µM and 19.56 µM against these cell lines respectively .

Table 1: Anti-Proliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound 12bA5498.21
Compound 12bHCT-11619.56
Compound XEGFR WT0.016
Compound YEGFR T790M0.236

Apoptosis Induction and Cell Cycle Arrest

Flow cytometric analyses revealed that certain derivatives can induce apoptosis and arrest the cell cycle at specific phases (S and G2/M). This activity was associated with an increase in the BAX/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling pathways .

Case Studies

A case study involving a series of synthesized pyrazolo[3,4-d]pyrimidine derivatives demonstrated their efficacy in inhibiting CDK activity. These compounds were tested for their ability to selectively inhibit CDK/cyclin hyperactivity associated with various cancers, including solid tumors and hematological malignancies like multiple myeloma .

Summary of Findings

The biological activity of 2,3-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide shows promise as a therapeutic agent in cancer treatment due to its ability to inhibit key kinases involved in cell proliferation. The structural features contributing to its solubility and receptor affinity further enhance its potential for development into an effective drug candidate.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs from the literature:

Compound Name Core Structure Substituents Key Properties Reference
Target Compound : 2,3-Dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide Pyrazolo[3,4-d]pyrimidine - 5-(2-Methylbenzyl)
- 1-(2-(2,3-Dimethoxybenzamido)ethyl)
No reported bioactivity; structural similarity to kinase inhibitors N/A
Example 53 () : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine-chromene hybrid - Chromene-fluorophenyl
- 4-Amino-3-fluorobenzamide
Enhanced solubility due to fluorinated aryl groups; MP: 175–178°C; Mass: 589.1 Da
Compound 3e () : N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide Benzoimidazo-pyrimidine - Methoxy-piperazinylphenyl
- Acrylamide side chain
Improved target binding via acrylamide electrophilicity; used in kinase assays
LY231514 Analogs () : Pyrazolo[3,4-d]pyrimidine derivatives with glutamic acid motifs Pyrazolo[3,4-d]pyrimidine - Glutamic acid conjugates
- Varied aryl/alkyl substituents
Antifolate activity; IC₅₀ values in nM range for cancer cell lines

Key Structural and Functional Insights:

Substituent Effects on Solubility :

  • The target compound’s 2,3-dimethoxybenzamide group may enhance lipophilicity compared to the fluorinated benzamide in Example 53, which likely improves aqueous solubility due to fluorine’s electronegativity .
  • In contrast, LY231514 analogs with glutamic acid side chains exhibit superior solubility and bioavailability, critical for in vivo efficacy .

Compound 3e employs an acrylamide side chain for covalent binding to cysteine residues in kinases, a strategy absent in the target compound but widely validated in irreversible inhibitors like osimertinib .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in (e.g., Suzuki-Miyaura coupling for pyrazolo[3,4-d]pyrimidine functionalization) but requires precise optimization for the dimethoxybenzamide linkage .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2,3-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with a pyrazolo[3,4-d]pyrimidinone core. Key steps include alkylation at the pyrimidine nitrogen using 2-methylbenzyl halides, followed by coupling of the 2,3-dimethoxybenzamide moiety via an ethyl linker. Purification often requires column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane gradients). Reaction intermediates should be validated using thin-layer chromatography (TLC) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and linker connectivity (e.g., methoxy groups at 2,3-positions and ethyl bridge protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups like amide (C=O stretch at ~1650 cm⁻¹) and pyrimidinone (C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) enhance nucleophilic substitution rates during alkylation steps .
  • Catalysts : Triethylamine or 4-dimethylaminopyridine (DMAP) can accelerate amide coupling reactions .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like diazotization .

Q. What strategies are effective in analyzing and resolving contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Comparative Assays : Use standardized cell lines (e.g., HeLa for cytotoxicity) and consistent assay protocols (e.g., MTT vs. ATP-based viability tests) to minimize variability .
  • Structural Analog Comparison : Cross-reference activity data with structurally similar pyrazolo[3,4-d]pyrimidines (e.g., substitutions at the benzyl or methoxy groups) to identify SAR trends .

Q. How can computational modeling aid in predicting the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina can predict binding modes to kinases (e.g., CDK2) by aligning the pyrimidinone core with ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes under physiological conditions (e.g., solvation models, 310 K) .

Q. What experimental approaches are recommended for determining the crystal structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL). ORTEP-3 can generate thermal ellipsoid plots to visualize disorder or flexibility in the ethyl linker .
  • Data Collection : High-resolution synchrotron data (≤1.0 Å) improves accuracy for hydrogen atom positioning .

Q. How can structure-activity relationship (SAR) studies be designed for this compound's derivatives?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the 2-methylbenzyl group (e.g., halogenation) or methoxy positions to assess impact on kinase inhibition .
  • Biological Testing : Screen derivatives against panels of kinases (e.g., via KINOMEscan) and correlate IC₅₀ values with substituent electronic properties (Hammett constants) .

Q. What methods are suitable for assessing the compound's stability under various physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, followed by HPLC analysis to track degradation products .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound via LC-MS/MS .

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